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Compound of Interest

5-Chloro-3-methylpyridine-2-
Compound Name:
carbonitrile

Cat. No.: B189296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Chloro-3-methylpyridine-2-carbonitrile (CAS No. 156072-84-3). Due to the
limited availability of public data, this document focuses on the available mass spectrometry
information and outlines the standard experimental protocols for acquiring a full spectroscopic
profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Core Spectroscopic Data

While comprehensive, publicly available datasets for tH NMR, 3C NMR, and IR spectroscopy
remain elusive, the following tables summarize the known and expected spectroscopic
characteristics of 5-Chloro-3-methylpyridine-2-carbonitrile.

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to characterize this
compound. The primary data point available is the protonated molecule, which is consistent
with the compound's molecular weight.
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Parameter Value Source
Molecular Formula C7HsCIN2 [1]
Molecular Weight 152.58 g/mol [1]
lonization Mode ESI+ [2]
Observed m/z 153.1 ([M+H]*) [2]

'H NMR Spectroscopy Data (Predicted)

Detailed experimental *H NMR data for 5-Chloro-3-methylpyridine-2-carbonitrile is not
readily available in public databases. The following table presents predicted chemical shifts and
multiplicities based on the structure. Actual experimental values may vary.

Predicted Chemical

Proton . Multiplicity Integration
Shift (ppm)

H-4 7.8-8.2 Doublet 1H

H-6 8.4-8.8 Doublet 1H

-CHs 24-27 Singlet 3H

3C NMR Spectroscopy Data (Predicted)

Specific experimental 13C NMR data is not currently available in the public domain. The table
below outlines the expected chemical shifts for the carbon atoms in the molecule.
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Carbon Predicted Chemical Shift (ppm)
C-2 (C=N) 115 - 120

C-3 (-C-CHs) 135 - 140

C-4 138 - 142

C-5 (-C-Cl) 130 - 135

C-6 150 - 155

-CHs 18 - 22

C=N 117 - 122

Infrared (IR) Spectroscopy Data (Predicted)

A full experimental IR spectrum is not publicly accessible. The following table lists the expected

characteristic absorption bands based on the functional groups present in 5-Chloro-3-

methylpyridine-2-carbonitrile.

Expected Wavenumber

Functional Group Intensity
(cm™)

C-H (aromatic) 3050 - 3150 Medium

C-H (aliphatic, -CHs3) 2850 - 3000 Medium

C=N (nitrile) 2220 - 2260 Strong, sharp

C=C, C=N (aromatic ring) 1400 - 1600 Medium to Strong

C-CI 700 - 850 Strong

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the key spectroscopic

data for pyridine-based compounds like 5-Chloro-3-methylpyridine-2-carbonitrile.

'H and **C NMR Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-3-methylpyridine-2-
carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o Process the resulting Free Induction Decay (FID) with an appropriate window function
(e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain
spectrum.

o Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum
to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to simplify the spectrum to singlets for each
carbon.

o Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the FID similarly to the *H NMR spectrum and reference it to the solvent peak or
TMS.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 5-Chloro-3-methylpyridine-2-carbonitrile directly onto
the ATR crystal (e.g., diamond or germanium).
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR crystal.

o

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm™i,

o

The spectrum is usually recorded in the range of 4000 to 400 cm~1.

[¢]

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 5-Chloro-3-methylpyridine-2-carbonitrile
(typically 1-10 pg/mL) in a suitable solvent compatible with the ionization source (e.g.,
methanol or acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition:

o Infuse the sample solution directly into the ion source or introduce it via a liquid
chromatograph.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 153.1)
and subject it to collision-induced dissociation (CID) to generate product ions.

o Record the mass-to-charge ratios (m/z) of the parent and fragment ions.
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Data Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 5-Chloro-3-methylpyridine-2-carbonitrile.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-3-methylpyridine-2-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189296#5-chloro-3-methylpyridine-2-carbonitrile-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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